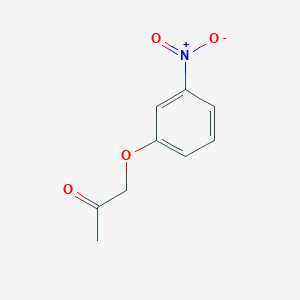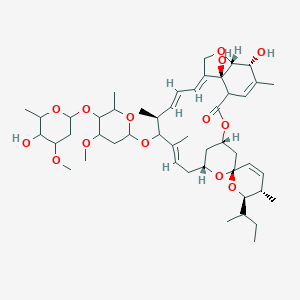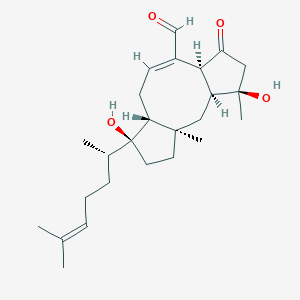
Ophiobolin B
Übersicht
Beschreibung
Ophiobolin B is a sesterterpene metabolite of Helminthosporium oryzae . It inhibits proton extrusion from maize coleoptiles and fusicoccin (FC) promoted proton extrusion, potassium uptake, and cell enlargement .
Synthesis Analysis
The biosynthesis of Ophiobolin B involves multiple gene clusters in Aspergillus ustus . The biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102 was fully explained based on a transcriptome analysis, gene inactivation, heterologous expression, and feeding experiments . An unclustered oxidase OblC Au was identified that catalyzes dehydrogenation at the site of C16 and C17 of both ophiobolin F and ophiobolin C .
Chemical Reactions Analysis
The biosynthesis and transport mechanisms of Ophiobolin B have been studied . The intermediate ophiobolin C and final product ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .
Physical And Chemical Properties Analysis
Ophiobolin B has a molecular formula of C25H38O4 and a molecular weight of 402.6 g/mol . It is characterized by a tricyclic 5-8-5 carbotricyclic skeleton .
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Cancer Research
Ophiobolin B has been identified as having significant cytotoxic effects, which makes it a compound of interest in cancer research. Studies have shown that it can induce cell death in various cancer cell lines, including human colon adenocarcinoma cells (HCT-8), human liver cancer cells (Bel-7402), and others . This property is being explored for the development of new anticancer therapies.
Phytotoxicity and Herbicide Development
The phytotoxic nature of Ophiobolin B suggests its potential use as a natural herbicide. It has been observed to cause detrimental effects on certain plant species, which could be harnessed to control weed populations in agricultural settings . Research is ongoing to determine its efficacy and safety as a herbicidal agent.
Fungal Pathogenicity
Ophiobolin B is produced by certain fungal species, such as Bipolaris setariae, and plays a role in their pathogenicity towards plants . Understanding the role of Ophiobolin B in fungal infections can help in developing strategies to protect crops from fungal diseases.
Biosynthesis Studies
The biosynthesis pathway of Ophiobolin B is a subject of scientific interest. Studies involving transcriptome analysis, gene inactivation, and heterologous expression have shed light on the enzymes and processes involved in its production by fungi like Aspergillus ustus . This knowledge can be applied to engineer microbial strains for the production of Ophiobolin B and related compounds.
Cell Growth Inhibition
Research has indicated that Ophiobolin B can inhibit cell growth by interfering with the cell cycle. This effect is not only limited to cancer cells but can also be observed in other rapidly dividing cell types. The mechanisms behind this inhibition are being studied to understand how Ophiobolin B can be used to control cell proliferation .
Neurological Studies
Due to its ability to cross the blood-brain barrier, Ophiobolin B is being studied for its effects on the central nervous system. It has shown activity against brain glioblastoma and different melanomas, which opens up possibilities for its use in treating neurological conditions .
Molecular Pharmacology
Ophiobolin B’s interaction with various cellular targets makes it a valuable tool in molecular pharmacology. It can be used to study the function of these targets and to screen for potential drug interactions .
Secondary Metabolite Research
As a secondary metabolite, Ophiobolin B’s production and transport within fungal cells are of interest. Research has revealed that its accumulation can cause a burden on strain growth, leading to compartmentalized biosynthesis . This information is crucial for understanding the ecological roles of secondary metabolites and their impact on microbial physiology.
Safety and Hazards
Wirkmechanismus
Target of Action
Ophiobolin B is a sesterterpene metabolite produced by fungi, primarily those belonging to the genus Bipolaris . It has been found to inhibit proton extrusion from maize coleoptiles . This suggests that its primary targets may be proton pumps or related ion channels in the cell membranes of these plants.
Mode of Action
It has been reported to inhibit fusicoccin (fc) promoted proton extrusion and potassium uptake . This suggests that Ophiobolin B may interact with its targets, likely ion channels or pumps, to alter ion flux across the cell membrane, thereby affecting cell enlargement .
Biochemical Pathways
The biosynthesis pathway of Ophiobolin B involves an unclustered oxidase OblC Au that catalyzes dehydrogenation at the site of C16 and C17 of both ophiobolin F and ophiobolin C . The intermediate ophiobolin C and final product ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .
Result of Action
The result of Ophiobolin B’s action is the inhibition of proton extrusion and potassium uptake in maize coleoptiles, leading to effects on cell enlargement . This suggests that Ophiobolin B may have potential applications as a growth regulator in plants.
Eigenschaften
IUPAC Name |
(1R,3S,4R,7S,8E,11R,12S)-4,12-dihydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O4/c1-16(2)7-6-8-17(3)25(29)12-11-23(4)13-19-22(20(27)14-24(19,5)28)18(15-26)9-10-21(23)25/h7,9,15,17,19,21-22,28-29H,6,8,10-14H2,1-5H3/b18-9-/t17-,19-,21+,22+,23+,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLPRKYTRWOES-PCQMDVLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1(CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@]1(CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiobolin B | |
CAS RN |
5601-74-1 | |
| Record name | Ophiobola-7,19-dien-25-al, 3,14-dihydroxy-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)


![11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine](/img/structure/B106453.png)


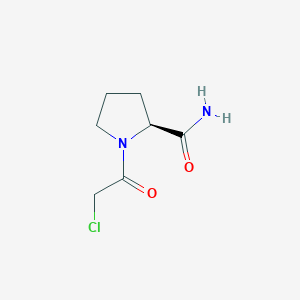
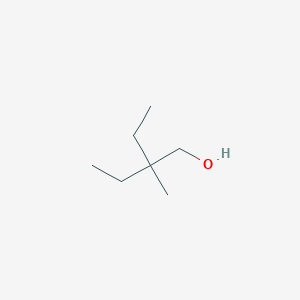


![Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B106475.png)
